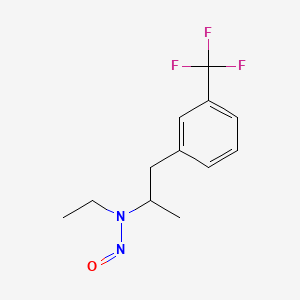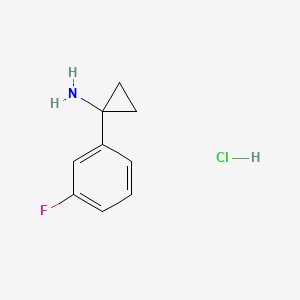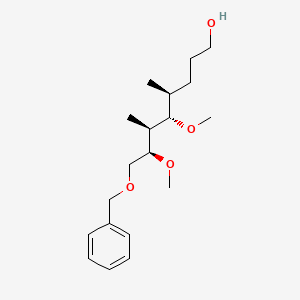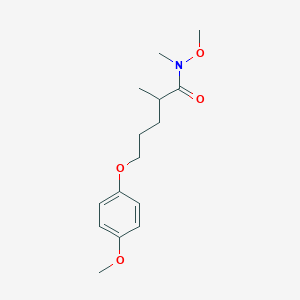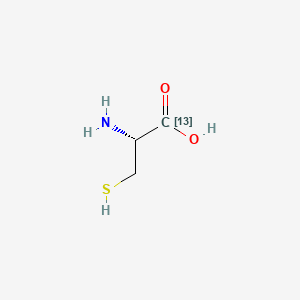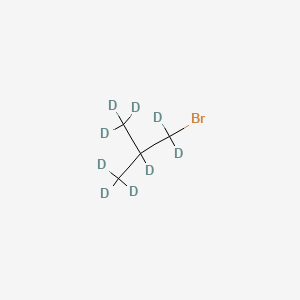![molecular formula C17H18N2O4 B566218 Tert-butyl (3-nitro-[1,1'-biphenyl]-4-yl)carbamate CAS No. 335254-77-8](/img/structure/B566218.png)
Tert-butyl (3-nitro-[1,1'-biphenyl]-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3-nitro-[1,1’-biphenyl]-4-yl)carbamate is a complex organic compound. It is a derivative of carbamic acid, where the hydrogen of the hydroxyl group is replaced by a tert-butyl group and the hydrogen of the amino group is replaced by a 3-nitro-[1,1’-biphenyl]-4-yl group .
Synthesis Analysis
The synthesis of tert-butyl carbamates, including Tert-butyl (3-nitro-[1,1’-biphenyl]-4-yl)carbamate, is often conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular structure of Tert-butyl (3-nitro-[1,1’-biphenyl]-4-yl)carbamate can be viewed using computational chemistry software . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Tert-butyl carbamates are stable towards most nucleophiles and bases . They are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Scientific Research Applications
Anti-Inflammatory Activity
This compound has been synthesized and evaluated for its potential as an anti-inflammatory agent. It has shown promising results in in vivo studies, particularly in the carrageenan-induced rat paw edema protocol, where it exhibited significant inhibition of inflammation . The study suggests that certain derivatives of this compound could be developed as safer alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which often have serious side effects.
Docking Studies for Drug Development
The compound’s derivatives have been used in in silico docking studies to verify and expand upon experimental outcomes. This application is crucial in the drug development process, as it allows for the prediction of how a drug interacts with its target protein at the molecular level .
Synthesis of N-Boc-Protected Anilines
In organic synthesis, Tert-butyl (3-nitro-[1,1’-biphenyl]-4-yl)carbamate is used in the palladium-catalyzed synthesis of N-Boc-protected anilines. This is an important step in the synthesis of various pharmaceutical compounds, as the Boc group protects the amine from unwanted reactions during the synthesis process .
Synthesis of Tetrasubstituted Pyrroles
The compound is also utilized in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These pyrroles have potential applications in pharmaceuticals and materials science .
Hydrogen Bonding Studies
Tert-butyl N-hydroxycarbamate: , a related compound, has been studied for its hydrogen bonding patterns. Understanding these patterns is important for the design of new materials and drugs, as hydrogen bonding plays a key role in the stability and properties of molecular structures .
Diels-Alder Reactions
The compound has been reported to be useful in generating t-Boc–N=O , which can be used as a dienophile in Diels-Alder reactions. This type of reaction is a powerful tool in organic chemistry for creating complex molecules with high precision .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(2-nitro-4-phenylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(20)18-14-10-9-13(11-15(14)19(21)22)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGCWMCMZKQBKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



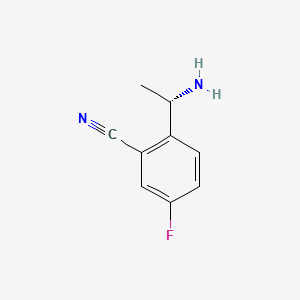
![N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester](/img/structure/B566142.png)
![Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate](/img/structure/B566144.png)

